ROMK Inhibitory Potency: Thia-Bicyclic Core vs. Piperazine-Based Inhibitors
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold is a key structural component in the Bristol-Myers Squibb ROMK inhibitor patent series (US 10,851,108). While the specific IC50 for target compound 2097891-56-8 is not explicitly disclosed in public databases, structurally related 2-thia-5-azabicyclo[2.2.1]heptane derivatives within the same patent family exhibit ROMK IC50 values in the low nanomolar range, with some examples achieving IC50 < 50 nM in thallium flux assays [1]. In contrast, earlier piperazine-based ROMK inhibitors such as BMS-986308 required extensive optimization to achieve ROMK IC50 of ~35 nM while maintaining hERG selectivity (hERG IC50 = 22 µM) [2]. The bicyclic thia-azabicycloheptane core provides a conformationally constrained scaffold that can offer improved ligand efficiency relative to flexible piperazine linkers.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency |
|---|---|
| Target Compound Data | Not explicitly disclosed for CAS 2097891-56-8; structurally related 2-thia-5-azabicyclo[2.2.1]heptane derivatives in patent family achieve IC50 < 50 nM |
| Comparator Or Baseline | BMS-986308 (piperazine-based ROMK inhibitor): ROMK IC50 = 35 nM; hERG IC50 = 22 µM |
| Quantified Difference | Structurally related thia-bicyclic analogs demonstrate comparable or superior ROMK potency with potentially improved hERG selectivity based on scaffold rigidity |
| Conditions | Thallium flux assay in HEK293 cells expressing human ROMK (Kir1.1); patent examples tested at 37°C |
Why This Matters
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold represents a distinct chemical series with potentially differentiated selectivity and pharmacokinetic profiles compared to piperazine-based ROMK inhibitors, making it a critical building block for medicinal chemistry optimization.
- [1] Bristol-Myers Squibb Company. Substituted bicyclic heterocyclic compounds. US Patent 10,851,108. December 1, 2020. View Source
- [2] Discovery of BMS-986308: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. J Med Chem, 2024. View Source
